![molecular formula C19H15Cl2NO4 B2939275 9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 900014-92-8](/img/structure/B2939275.png)
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The molecule also contains a furoquinoline structure, which is a type of organic compound consisting of a fused three-ring system. Furoquinoline and its derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a furoquinoline core, with various substituents attached. These include a 2,4-dichlorophenyl group and two methoxy groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this molecule would depend on the specific functional groups present and their relative positions. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Manufacturing of Military Textiles
The compound has been used in the manufacturing of potential military textiles. These textiles are fluorescent/UV-protective cotton fabrics with microbicide activity. The compound was used to nucleate Carbon quantum dots (CQDs) within a textile matrix. The resulting textiles showed good durability and exhibited antimicrobial properties against Escherichia coli, Staphylococcus aureus, and Candida albicans .
Extraction of Hydrochloric and Nitric Acid
The compound has been used in the extraction of hydrochloric and nitric acid. The extraction process is exothermic and proceeds with the formation of monosolvates. The extraction constants of acids have been evaluated .
Synthesis of New Compounds
The compound has been used in the synthesis of new compounds. It was used to eliminate hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexylcarbodiimide .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use or biological activity. For example, if it’s a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity, or on developing new synthetic routes for its production .
Eigenschaften
IUPAC Name |
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-15-6-11-13(7-16(15)25-2)22-14-8-26-19(23)18(14)17(11)10-4-3-9(20)5-12(10)21/h3-7,17,22H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIPADMYWAORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2939192.png)
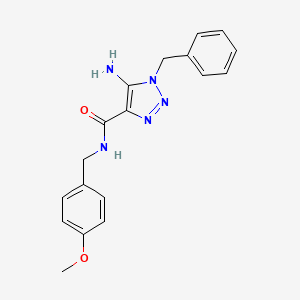
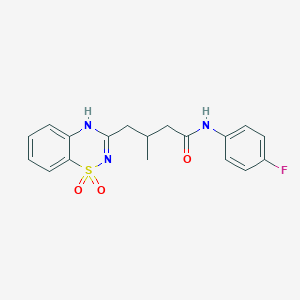
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
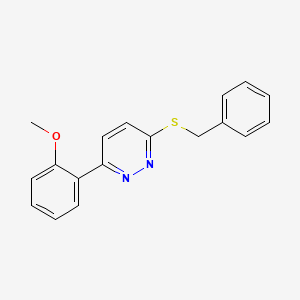
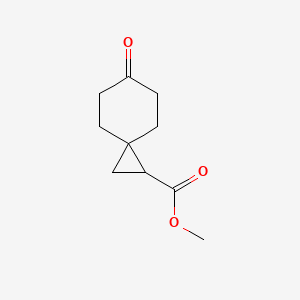
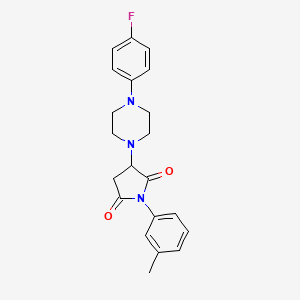
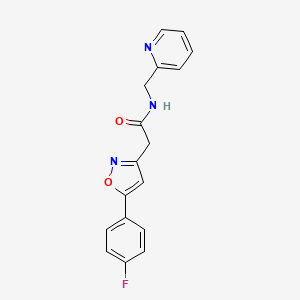
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
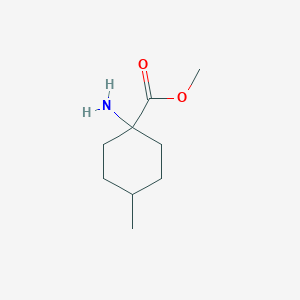
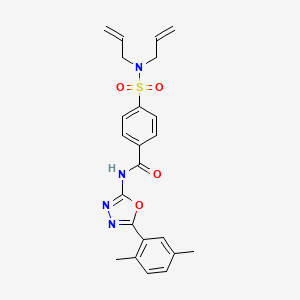
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)